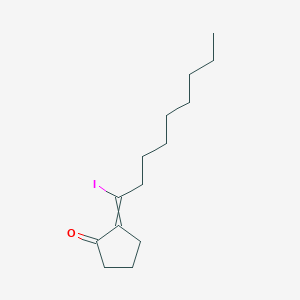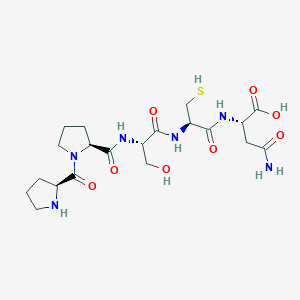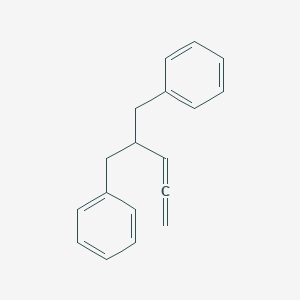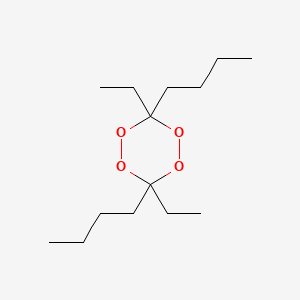
2,4-Dihydroxydodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxydodecanoic acid is an organic compound with the molecular formula C12H24O4 It is a dicarboxylic acid with two hydroxyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxydodecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of dodecanoic acid. This process typically requires the use of strong oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to introduce hydroxyl groups at the 2 and 4 positions of the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods can offer higher selectivity and yield compared to traditional chemical synthesis. For example, certain strains of bacteria or fungi can be engineered to produce the desired compound through metabolic pathways.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxydodecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be introduced using reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
2,4-Dihydroxydodecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies of metabolic pathways and enzyme activity.
Industry: The compound can be used in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxydodecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound can undergo metabolic transformations that produce bioactive intermediates, which can further modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
3,11-Dihydroxydodecanoic acid: Another dicarboxylic acid with hydroxyl groups at different positions.
2-Hydroxydodecanoic acid: A monohydroxy derivative of dodecanoic acid.
Uniqueness
2,4-Dihydroxydodecanoic acid is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications that require precise chemical modifications.
Properties
CAS No. |
926036-55-7 |
|---|---|
Molecular Formula |
C12H24O4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2,4-dihydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O4/c1-2-3-4-5-6-7-8-10(13)9-11(14)12(15)16/h10-11,13-14H,2-9H2,1H3,(H,15,16) |
InChI Key |
CVKILTOOJREPAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B14191571.png)
![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)



![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)



![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)


